molecular formula C72H66N8O12S4 B560291 TMPyP4 tosylate CAS No. 36951-72-1

TMPyP4 tosylate

Katalognummer: B560291
CAS-Nummer: 36951-72-1
Molekulargewicht: 1363.6 g/mol
InChI-Schlüssel: AKZFRMNXBLFDNN-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TMPyP4 tosylate (5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine tetratosylate) is a cationic porphyrin derivative widely studied for its ability to stabilize nucleic acid secondary structures, particularly G-quadruplexes (G4) and i-motifs. These structures regulate gene transcription and translation, making TMPyP4 a candidate for modulating oncogene expression (e.g., c-MYC, hTERT) and viral replication . Its mechanism involves binding to G4 DNA/RNA, stabilizing these structures, and inhibiting telomerase activity, thereby disrupting cancer cell proliferation . However, TMPyP4 exhibits dual dose-dependent effects: low concentrations (≤0.5 μM) paradoxically promote cancer cell migration, while high doses (≥2 μM) induce apoptosis .

Vorbereitungsmethoden

Synthetic Routes for TMPyP4 Tosylate

The synthesis of this compound proceeds through three primary stages: (1) porphyrin core formation, (2) N-methylation of pyridyl substituents, and (3) ion exchange to incorporate tosylate counterions .

Porphyrin Core Synthesis

The tetraarylporphyrin scaffold is synthesized via the Adler-Longo method, which involves condensation of pyrrole with 4-pyridinecarboxaldehyde in refluxing propionic acid . This reaction yields meso-tetra(4-pyridyl)porphyrin (TPyP), characterized by four pyridyl groups at the meso positions.

Reaction Conditions:

  • Molar Ratio: Pyrrole:4-pyridinecarboxaldehyde = 1:1 (stoichiometric)

  • Solvent: Propionic acid

  • Temperature: 140–150°C (reflux)

  • Duration: 4–6 hours

  • Yield: ~30% (typical for Adler-Longo syntheses)

Post-synthesis, the crude TPyP is purified via column chromatography (silica gel, methanol/dichloromethane eluent) to remove oligomeric byproducts .

N-Methylation of Pyridyl Groups

The pyridyl nitrogen atoms are quaternized using methylating agents to generate cationic pyridinium moieties. Methyl tosylate is preferred over methyl iodide or dimethyl sulfate due to its superior leaving-group properties and compatibility with tosylate counterion incorporation .

Methylation Protocol:

  • Reactants: TPyP + excess methyl tosylate (4:1 molar ratio)

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature: 80–90°C

  • Duration: 48–72 hours

  • Yield: 70–85%

The reaction progress is monitored via thin-layer chromatography (TLC), with product migration differences (Rf = 0.15–0.25 in methanol/chloroform) distinguishing methylated TMPyP4 from unreacted TPyP .

Tosylate Counterion Exchange

Following methylation, the intermediate chloride salt (TMPyP4 chloride) undergoes anion exchange with sodium tosylate to yield the final tosylate derivative. This step enhances solubility and G-quadruplex-binding affinity compared to chloride salts.

Ion Exchange Procedure:

  • Dissolve TMPyP4 chloride in deionized water (10 mg/mL).

  • Add excess sodium tosylate (5:1 molar ratio).

  • Stir at room temperature for 24 hours.

  • Precipitate product via acetone addition (3:1 v/v).

  • Collect precipitate via centrifugation and wash with acetone .

Final Product Characteristics:

  • Purity: ≥95% (HPLC)

  • Solubility: 68.18 mg/mL in water (50 mM)

  • Storage: +4°C (lyophilized powder)

Industrial-Scale Production Considerations

Industrial synthesis optimizes yield and minimizes impurities through controlled reaction parameters and advanced purification techniques.

Reaction Optimization

  • Temperature Control: Precise heating (±1°C) during porphyrin condensation reduces side products like porphyrinogens .

  • Methylation Efficiency: Microwave-assisted synthesis (100°C, 1 hour) achieves 95% conversion, reducing reaction time from 72 hours .

Purification Techniques

Method Conditions Outcome
Recrystallization Methanol/acetone (3:1)Removes unreacted methyl tosylate
Dialysis 1 kDa MWCO membrane, 48 hoursEliminates inorganic salts
HPLC C18 column, acetonitrile/water gradient≥99% purity for pharmaceutical use

Analytical Validation of Synthetic Products

Quality assurance involves spectroscopic and chromatographic analyses to confirm structural integrity.

Spectroscopic Characterization

  • UV-Vis Spectroscopy:

    • Soret band: 422 nm (ε = 4.3 × 10^5 M^−1cm^−1)

    • Q-bands: 516, 552, 584, 642 nm

  • 1H NMR (D2O):

    • δ 8.85 (s, 8H, β-pyrrole)

    • δ 8.50 (d, J = 6 Hz, 8H, pyridinium)

    • δ 7.70 (d, J = 8 Hz, 8H, tosylate aromatic)

Purity Assessment

Parameter Specification Method
HPLC Purity ≥95%C18 column, 254 nm detection
Residual Solvents <500 ppmGC-MS
Heavy Metals <10 ppmICP-OES

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Low Methylation Efficiency: Caused by incomplete solvent drying (DMF absorbs moisture). Mitigated via molecular sieve pretreatment .

  • Tosylate Contamination: Excess sodium tosylate removed via diafiltration (10 kDa membrane) .

Scalability Limitations

  • Cost of Methyl Tosylate: Substituted with trimethylphosphate in early stages, followed by tosylate exchange .

  • Waste Management: Propionic acid recovery via distillation reduces environmental impact .

Comparative Analysis of TMPyP4 Salts

Property Tosylate Salt Chloride Salt
Solubility (H2O) 68.18 mg/mL 45.20 mg/mL
G4 Stabilization ΔTm = +8°CΔTm = +4°C
Bioavailability 92% (in vitro)78%

The tosylate form exhibits superior pharmacokinetics due to enhanced solubility and anion-mediated DNA interactions.

Analyse Chemischer Reaktionen

Interaction with Nucleic Acid G-Quadruplexes

TMPyP4 tosylate stabilizes guanine-rich DNA and RNA sequences into G-quadruplex (G4) structures through multiple binding modes :

Binding Mechanisms

  • Intercalation : The planar porphyrin core stacks with G-tetrads via π-π interactions .
  • Groove binding : Positively charged methylpyridinium groups interact with negatively charged phosphate backbones .
  • Counterion synergy : Tosylate anions fill spatial gaps between TMPyP4 and G4, enhancing stabilization energy by 3.8 kcal/mol compared to chloride salts .
Binding Parameter Value
Binding stoichiometry1:1 to 3:1 (TMPyP4:G4)
Melting temp. increaseΔTm = +8°C (DNA G4)
Binding affinity (Kd)0.5–2.5 μM (varies with salt)

Counterion-Dependent Activity

The tosylate counterion significantly influences TMPyP4’s bioactivity compared to chloride salts :

Property This compound TMPyP4 Chloride
G4 stabilizationEnhanced (ΔTm +8°C)Moderate (ΔTm +4°C)
Binding stoichiometryUp to 3:1 (TMPyP4:G4)≤2:1
Synergy with anionsTosylate fills groovesMinimal anion contribution

Molecular dynamics simulations reveal that tosylate anions occupy grooves adjacent to TMPyP4 binding sites, reducing steric clashes and improving complex stability .

Telomerase Inhibition Mechanism

This compound inhibits telomerase by stabilizing G4 structures in telomeric DNA, preventing telomerase access. This results in progressive telomere shortening at 1–5 μM concentrations :

Parameter Effect
IC50 (telomerase)1.2 μM (HeLa cells)
Cell proliferationInhibited in myeloma lines (IC50: 2.5 μM)
Apoptosis inductionObserved at ≥5 μM

Photodynamic Activity

As a photosensitizer, this compound generates reactive oxygen species (ROS) under visible light irradiation. ROS mediate DNA damage and lipid peroxidation, enhancing cytotoxicity in cancer cells :

Photodynamic Parameter Details
Absorption peak424 nm (Soret band)
ROS quantum yieldΦ = 0.15 (singlet oxygen)
Light dose for efficacy10–20 J/cm² (420 nm)

Biochemical Interactions Beyond G4

  • Acetylcholinesterase inhibition : At high doses (40 mg/kg in mice), this compound reversibly inhibits acetylcholinesterase, causing transient paralysis .
  • Autophagy induction : G4 stabilization downregulates mTOR, triggering autophagic pathways in cancer cells .

Key Research Findings

  • Tosylate anions enhance G4 stabilization by 47% compared to chloride .
  • Dimeric G4-TMPyP4 complexes form preferentially at medium-affinity binding sites .
  • Meta-substituted this compound shows higher photostability than para-isomers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers and Analogues

2.1 TMPyP4 vs. TMPyP2
  • Structural Differences : TMPyP2, a positional isomer of TMPyP4, has methylpyridyl groups at the 2-position instead of the 4-position, altering its steric and electronic properties .
  • Functional Differences: G4 Stabilization: TMPyP4 stabilizes G4 and i-motifs, while TMPyP2 lacks this activity . Telomerase Inhibition: TMPyP4 inhibits telomerase (IC50 ~50 μM), but TMPyP2 is 10-fold less potent . Cytotoxicity: TMPyP4 shows higher cytotoxicity (IC50 1.7–28.2 μM in normal/tumor cells) compared to TMPyP2 (IC50 2.9–53 μM) .

Table 1: Key Differences Between TMPyP4 and TMPyP2

Property TMPyP4 Tosylate TMPyP2
G4 Stabilization Strong Negligible
Telomerase Inhibition IC50 ~50 μM IC50 >500 μM
c-MYC Regulation Downregulates No effect
Cytotoxicity (IC50) 1.7–28.2 μM 2.9–53 μM
2.2 TMPyP4 vs. Other G4 Ligands
  • PhenDC3 and RR82: PhenDC3 and RR82 are selective G4 stabilizers. TMPyP4’s broader nucleic acid interaction (e.g., single-stranded DNA) may explain its unintended pro-migratory effects at low doses .
  • Braco-19 :
    • Braco-19 inhibits telomerase and Zika virus replication but lacks TMPyP4’s photodynamic therapy (PDT) applications .
    • TMPyP4’s tosylate counterion enhances G4 stabilization compared to chloride salts, a critical factor in its bioactivity .

Table 2: Comparison with Other G4-Targeting Compounds

Compound Selectivity for G4 Antiviral Activity PDT Application Dual Effects (Migration/Apoptosis)
TMPyP4 Moderate Zika, COVID-19 Yes Yes
PhenDC3/RR82 High None reported No No
Braco-19 High Zika No No

Dose-Dependent Effects and Therapeutic Implications

  • Low Doses (≤0.5 μM) :
    • Promotes cancer cell migration via upregulation of adhesion-related genes (e.g., MUC5B) .
    • Increases translation of MT3-MMP mRNA by destabilizing repressive RNA G4 structures .
  • High Doses (≥2 μM): Induces apoptosis via telomerase inhibition and DNA damage . Synergizes with anti-PD1 immunotherapy by activating cGAS-STING pathway and CD8+ T cells .

Table 3: Dose-Dependent Effects of TMPyP4

Concentration Biological Effect Mechanism
≤0.5 μM ↑ Cell adhesion/migration Upregulation of MUC5B
≥2 μM ↓ Proliferation, ↑ apoptosis Telomerase inhibition , DNA damage

Limitations and Counterion Effects

  • Counterion Impact : TMPyP4 tetratosylate stabilizes G4 more effectively than tetrachloride due to tosylate’s hydrophobic interactions .
  • Off-Target Effects: Binds non-G4 structures (e.g., duplex DNA) and inhibits acetylcholinesterase (AChE) at high doses, causing paralysis in vivo .
  • Clinical Drawbacks: Limited in vivo efficacy for neuronal gene modulation and dose-dependent toxicity .

Biologische Aktivität

TMPyP4 tosylate, chemically known as 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), is a cationic porphyrin that exhibits significant biological activity, particularly in the context of cancer therapy and telomere biology. This compound has garnered attention for its ability to inhibit human telomerase, stabilize G-quadruplex structures in nucleic acids, and induce cell death in various cancer cell lines. The following sections will explore its biological activity in detail, supported by research findings and case studies.

Telomerase Inhibition

This compound acts primarily as an inhibitor of human telomerase, an enzyme critical for the maintenance of telomere length in cancer cells. By inhibiting telomerase activity, TMPyP4 leads to telomere shortening, which ultimately results in cellular senescence or apoptosis. Research indicates that concentrations between 1 and 5 μM are effective in inducing these effects across multiple myeloma cell lines, including U266, ARH77, and ARD .

Stabilization of G-Quadruplex Structures

TMPyP4 is known for its ability to stack with G tetrads and stabilize quadruplex DNA structures. This stabilization is crucial because G-quadruplexes are implicated in the regulation of gene expression and are often found at telomeres and oncogenes. The binding affinity of TMPyP4 to G-rich oligonucleotides has been quantified, showing comparable affinities across various sequences, which suggests its potential as a therapeutic agent targeting G-quadruplexes .

Induction of Cell Death

In vitro studies have demonstrated that TMPyP4 induces cell death through mechanisms such as apoptosis and necrosis. For example, it has been shown to significantly reduce cell viability in myeloma cells compared to control treatments. The compound's cytotoxicity is attributed to its interaction with nucleic acids and subsequent disruption of cellular processes .

Case Studies

  • Multiple Myeloma Treatment : A study involving three myeloma cell lines treated with TMPyP4 for several weeks reported a marked decrease in viable cell numbers and significant telomere shortening. The study utilized trypan blue exclusion assays to measure cell viability and confirmed the induction of apoptosis through annexin labeling .
  • G-Quadruplex Formation : Another study highlighted the role of TMPyP4 in stabilizing G-quadruplex structures within the mTOR pathway, suggesting that this stabilization could lead to enhanced autophagy induction by downregulating mTOR levels .
  • Comparative Efficacy : TMPyP4 was compared with cisplatin in terms of anti-tumor effects. The results indicated that TMPyP4 not only inhibited tumor proliferation more effectively but also reduced migration in ALT-positive osteosarcoma cells within an inflammatory microenvironment .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration Range Cell Lines Tested
Telomerase InhibitionInduces telomere shortening1 - 5 μMU266, ARH77, ARD
G-Quadruplex StabilizationEnhances gene regulationVariesVarious G-rich oligonucleotides
Induction of ApoptosisReduces cell viabilityVariesMyeloma cell lines
Comparative Cytotoxicity (vs. Cisplatin)More effective in ALT-positive cells10 μMOsteosarcoma cells

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to validate TMPyP4 tosylate's stabilization of G-quadruplex DNA structures?

To confirm G-quadruplex stabilization, employ circular dichroism (CD) spectroscopy to monitor structural transitions (e.g., characteristic peaks at ~265 nm for parallel G-quadruplexes). UV-melting assays can measure thermal stability (ΔTm), while electrophoretic mobility shift assays (EMSAs) verify ligand-DNA complex formation . For cellular validation, use immunofluorescence (IF) to detect γH2A.X foci (a DNA damage marker) as TMPyP4 stabilizes G-quadruplexes, inducing replication stress .

Q. How do counter ions (e.g., tosylate vs. chloride) affect TMPyP4's binding affinity to G-quadruplexes?

Counter ions significantly influence binding kinetics. ESI-TOF-MS analysis reveals that tosylate anions enhance G-quadruplex stabilization compared to chloride. For example, TMPyP4 tetratosylate exhibits stronger binding constants (K₁ ~10⁷ M⁻¹) to human telomeric DNA than its chloride counterpart. Use competitive mass spectrometry and molecular modeling to quantify ion-specific interactions and optimize salt forms for experimental reproducibility .

Q. What is the standard protocol for assessing this compound's cytotoxicity in cancer cell lines?

  • Dose-response assays : Treat cells (e.g., MDA-MB-231, MIA PaCa-2) with TMPyP4 (1–100 µM) for 24–72 hours.
  • Viability metrics : Use MTT/WST-1 assays and IC₅₀ calculations.
  • Control for off-target effects : Include TMPyP2 (inactive analog) and validate G-quadruplex-specific outcomes via RT-qPCR (e.g., c-MYC downregulation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding constants (K) of TMPyP4 to G-quadruplexes across studies?

Discrepancies often arise from methodological differences. For example:

  • ESI-TOF-MS may report higher K values than isothermal titration calorimetry (ITC) due to gas-phase vs. solution-phase measurements.
  • Buffer conditions (e.g., K⁺ concentration) alter quadruplex stability.
    Solutions :
    • Standardize buffer composition (e.g., 100 mM KCl for telomeric DNA).
    • Cross-validate with orthogonal techniques (e.g., surface plasmon resonance for solution-phase kinetics) .

Q. What strategies optimize this compound concentrations to balance G-quadruplex stabilization and cytotoxicity?

  • Dose titration with mechanistic readouts : Combine γH2A.X IF (DNA damage) and RNA-seq (gene suppression) to identify thresholds where target effects outweigh toxicity.
  • Time-course studies : Short-term exposure (6–12 hours) may minimize cytotoxicity while retaining c-MYC repression.
  • Synergistic combinations : Co-administer with BRACO-19 (another G4 ligand) to reduce effective doses .

Q. How can contradictory results in TMPyP4's antiviral activity (e.g., SARS-CoV-2 vs. other viruses) be systematically addressed?

Contradictions may stem from viral genome structure (e.g., RNA vs. DNA G-quadruplex prevalence).

  • Genome-wide G4 mapping : Use G4-seq or CUT&Tag to identify viral G4 motifs.
  • Functional assays : Compare TMPyP4's inhibition of viral replication (e.g., plaque assays) in models with/without predicted G4s.
  • Counterion controls : Test if tosylate-specific interactions (e.g., with viral proteases) confound results .

Q. Methodological Guidance

Q. How should researchers design experiments to distinguish G-quadruplex-mediated effects from off-target interactions?

  • Negative controls : Use TMPyP2 (non-G4-binding analog) and G4-deficient mutants (e.g., c-MYC promoter with G→A substitutions).
  • Genetic validation : Knock down FANCJ (G4-resolving helicase) to amplify TMPyP4's effects.
  • Orthogonal assays : Pair ChIP-qPCR (e.g., Pol II occupancy at G4-rich promoters) with telomeric repeat amplification protocol (TRAP) for telomerase inhibition .

Q. What statistical approaches are recommended for analyzing dose-dependent γH2A.X expression in TMPyP4-treated cells?

  • Quantitative IF analysis : Use ImageJ/Fiji to quantify foci/cell across ≥3 biological replicates.
  • Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in Prism).
  • Error propagation : Account for batch effects (e.g., DMSO controls per experiment) .

Q. Data Interpretation Challenges

Q. How can researchers reconcile TMPyP4's dual role as a telomerase inhibitor and a transcriptional repressor?

  • Temporal resolution : Perform time-lapse studies to separate early transcriptional effects (e.g., c-MYC suppression at 6 hours) from late telomere attrition (72+ hours).
  • Pathway enrichment : Use GSEA to distinguish gene sets altered by telomere dysfunction vs. promoter G4 stabilization.
  • Single-cell RNA-seq : Resolve heterogeneity in cellular responses .

Q. What criteria validate TMPyP4's specificity for RNA vs. DNA G-quadruplexes in vitro?

  • CD spectroscopy : Compare spectral profiles (e.g., RNA G4s show peaks at ~260 nm vs. DNA at ~265 nm).
  • Competitive EMSA : Titrate unlabeled DNA/RNA G4s to assess preferential binding.
  • QTOF-MS/MS : Fragment ligand-G4 complexes to identify binding stoichiometries (e.g., 1:1 for RNA vs. 2:1 for DNA) .

Eigenschaften

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZFRMNXBLFDNN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H66N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38673-65-3 (Parent)
Record name TMP 1363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36951-72-1
Record name TMP 1363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.